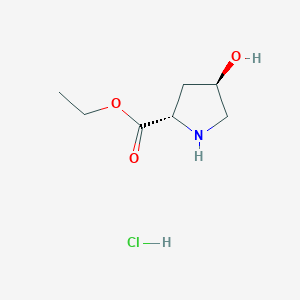
Hydron;chloride
Übersicht
Beschreibung
Hydrogen chloride is a chemical compound consisting of hydrogen and chlorine. At room temperature, it is a colorless gas with a pungent odor. When dissolved in water, it forms hydrochloric acid, a strong acid widely used in various industries. Hydrogen chloride is represented by the chemical formula HCl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogen chloride can be synthesized through several methods:
- Hydrogen gas reacts with chlorine gas at temperatures above 250°C to form hydrogen chloride:
Direct Combination: H2+Cl2→2HCl
Sodium chloride reacts with concentrated sulfuric acid to produce hydrogen chloride:Reaction with Sulfuric Acid: NaCl+H2SO4→NaHSO4+HCl
Chlorination Byproducts: Hydrogen chloride is also produced as a byproduct during the chlorination of organic compounds
Industrial Production Methods
Industrially, hydrogen chloride is produced by:
Direct Synthesis: Combining hydrogen and chlorine gases at high temperatures.
Reaction with Sulfuric Acid: Heating sodium chloride with concentrated sulfuric acid.
Chlorination Processes: As a byproduct in the production of chlorinated hydrocarbons
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen chloride undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with bases to form salts and water.
Substitution Reactions: In organic chemistry, hydrogen chloride can replace hydrogen atoms in hydrocarbons.
Oxidation-Reduction Reactions: Reacts with metals to produce metal chlorides and hydrogen gas
Common Reagents and Conditions
Metals: Reacts with metals like zinc and magnesium.
Bases: Reacts with bases like sodium hydroxide to form sodium chloride and water.
Organic Compounds: Reacts with alkanes and alkenes in substitution reactions
Major Products
Metal Chlorides: Formed when hydrogen chloride reacts with metals.
Salts: Formed in acid-base reactions.
Chlorinated Hydrocarbons: Formed in substitution reactions with organic compounds
Wissenschaftliche Forschungsanwendungen
Hydrogen chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in the preparation of biological samples and as a pH adjuster.
Medicine: Employed in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of chlorides, fertilizers, and dyes
Wirkmechanismus
Hydrogen chloride exerts its effects primarily through its strong acidic properties. When dissolved in water, it dissociates into hydronium ions and chloride ions, which can react with various substances. The acidity of hydrogen chloride allows it to break down organic materials and react with metals and bases .
Vergleich Mit ähnlichen Verbindungen
Hydrogen chloride is part of the hydrogen halide family, which includes:
Hydrogen Fluoride (HF): More reactive and forms stronger hydrogen bonds.
Hydrogen Bromide (HBr): Less acidic than hydrogen chloride.
Hydrogen Iodide (HI): Even less acidic and more reactive than hydrogen chloride
Hydrogen chloride is unique due to its balance of reactivity and acidity, making it versatile for various applications.
Eigenschaften
IUPAC Name |
hydron;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZGXHMUGYJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15364-23-5 | |
| Record name | Hydrochloric acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
36.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7647-01-0 | |
| Record name | Hydrochloric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















